N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in cytokine signaling pathways, particularly in the development and function of immune cells. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide selectively inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing its phosphorylation and subsequent activation. JAK3 is primarily expressed in immune cells, where it plays a crucial role in cytokine signaling pathways, particularly in the development and function of T cells. Inhibition of JAK3 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21, which are involved in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to effectively suppress the immune response in various preclinical and clinical studies. The drug has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation and activation of T cells, leading to a reduction in disease activity in various autoimmune diseases. However, N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can also have adverse effects on the immune system, such as an increased risk of infections, due to its immunosuppressive properties.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a potent and selective inhibitor of JAK3, making it an ideal tool for studying the role of JAK3 in various biological processes. The drug has been extensively used in preclinical studies to investigate the pathogenesis of autoimmune diseases and to evaluate the efficacy of JAK3 inhibition as a therapeutic strategy. However, the immunosuppressive properties of N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can also limit its use in certain experimental settings, such as in studies involving infectious agents or immune responses.
Future Directions
N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown promising results in various preclinical and clinical studies for its potential therapeutic applications in various autoimmune diseases. However, there are still several challenges and unanswered questions that need to be addressed. Some of the future directions for research on N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide include:
1. Investigating the long-term safety and efficacy of N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in various autoimmune diseases.
2. Developing more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced immunosuppressive effects.
3. Studying the role of JAK3 in other biological processes, such as cancer and neurodegenerative diseases.
4. Investigating the potential use of N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
5. Developing biomarkers for predicting response to JAK3 inhibition and monitoring disease activity in patients receiving N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.
In conclusion, N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a potent and selective inhibitor of JAK3 with potential therapeutic applications in various autoimmune diseases. The drug has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand the therapeutic potential of N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and to address the challenges and unanswered questions in this field.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The drug has been shown to effectively suppress the immune response by inhibiting JAK3-mediated signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN5O2/c17-10-3-4-14(19-8-10)21-16(23)11-9-20-22-12(5-6-18-15(11)22)13-2-1-7-24-13/h1-9H,(H,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWWNZXSJKRPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=NC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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